molecular formula C6H8NNaO6 B12432761 Glucarolactam sodium CAS No. 53701-65-8

Glucarolactam sodium

Cat. No.: B12432761
CAS No.: 53701-65-8
M. Wt: 213.12 g/mol
InChI Key: NEHLUFNEXRUTNQ-FQQRNOFLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucarolactam sodium is a chemical compound that belongs to the class of lactams, which are cyclic amides. It is derived from glucaric acid and is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is of particular interest due to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glucarolactam sodium typically involves the cyclization of glucaric acid derivatives under specific reaction conditions. One common method is the reaction of glucaric acid with ammonia or amines, followed by cyclization to form the lactam ring. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Glucarolactam sodium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form glucaric acid derivatives.

    Reduction: Reduction reactions can convert it back to its precursor amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the lactam ring is opened and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various glucaric acid derivatives, amines, and substituted lactams, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, glucarolactam sodium is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and proteins, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound is being investigated for its potential therapeutic benefits. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of polymers and resins. Its chemical stability and reactivity make it suitable for creating high-performance materials with specific properties.

Mechanism of Action

The mechanism of action of glucarolactam sodium involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. For example, its anti-inflammatory properties are attributed to its ability to inhibit the activity of pro-inflammatory enzymes.

Comparison with Similar Compounds

Similar Compounds

    Gluconolactone: Another lactone derived from glucose, used in cosmetics and pharmaceuticals.

    Glucoheptonolactone: Similar in structure, used in food and pharmaceutical industries.

    Galactonolactone: Used in similar applications as glucarolactam sodium.

Uniqueness

This compound is unique due to its lactam ring structure, which imparts specific chemical properties not found in other similar compounds. Its ability to undergo a wide range of chemical reactions and its potential therapeutic benefits make it a valuable compound in various fields.

Properties

CAS No.

53701-65-8

Molecular Formula

C6H8NNaO6

Molecular Weight

213.12 g/mol

IUPAC Name

sodium;(2S,3R,4S,5R)-3,4,5-trihydroxy-6-oxopiperidine-2-carboxylate

InChI

InChI=1S/C6H9NO6.Na/c8-2-1(6(12)13)7-5(11)4(10)3(2)9;/h1-4,8-10H,(H,7,11)(H,12,13);/q;+1/p-1/t1-,2+,3-,4+;/m0./s1

InChI Key

NEHLUFNEXRUTNQ-FQQRNOFLSA-M

Isomeric SMILES

[C@@H]1([C@@H]([C@H](NC(=O)[C@@H]1O)C(=O)[O-])O)O.[Na+]

Canonical SMILES

C1(C(C(NC(=O)C1O)C(=O)[O-])O)O.[Na+]

Related CAS

31675-02-2 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.